1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene

Catalog No.
S12286688
CAS No.
M.F
C17H10F4
M. Wt
290.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene

Product Name

1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene

IUPAC Name

1-fluoro-3-[4-(trifluoromethyl)phenyl]naphthalene

Molecular Formula

C17H10F4

Molecular Weight

290.25 g/mol

InChI

InChI=1S/C17H10F4/c18-16-10-13(9-12-3-1-2-4-15(12)16)11-5-7-14(8-6-11)17(19,20)21/h1-10H

InChI Key

PGUQMYXOEPHEAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)C3=CC=C(C=C3)C(F)(F)F

1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene is an organic compound characterized by a complex structure that integrates a naphthalene moiety with a trifluoromethyl-substituted phenyl group. Its chemical formula is C15H12F4C_{15}H_{12}F_4, and it features a fluorine atom at the 1-position of the naphthalene ring and a trifluoromethyl group at the para position of the phenyl ring. The presence of the trifluoromethyl group significantly influences the compound's physical and chemical properties, enhancing its lipophilicity and potentially its biological activity, making it a subject of interest in medicinal chemistry and materials science.

The chemical reactivity of 1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene is primarily governed by electrophilic aromatic substitution due to the electron-withdrawing nature of the trifluoromethyl group. This substitution can direct further reactions on the aromatic rings. Additionally, nucleophilic substitution reactions can occur, particularly in the presence of strong nucleophiles under suitable conditions. The compound may also undergo dehalogenation or other transformations typical for fluorinated aromatic compounds.

Several synthetic routes can be employed to produce 1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene:

  • Electrophilic Aromatic Substitution: This method involves introducing the trifluoromethyl group onto a phenyl ring followed by coupling with naphthalene derivatives.
  • Fluorination Reactions: Direct fluorination techniques using reagents like Selectfluor or other fluorinating agents can be utilized to introduce the fluorine atom into the naphthalene structure.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods such as Suzuki or Sonogashira coupling can effectively synthesize this compound from appropriate precursors.

1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene has potential applications across various fields:

  • Pharmaceutical Development: Due to its unique structural features and potential biological activities, it may serve as a lead compound for developing new drugs.
  • Material Science: The compound's properties could be exploited in creating advanced materials or coatings with specific functionalities.
  • Agricultural Chemistry: It may find applications in agrochemicals, particularly as a pesticide or herbicide due to its biological activity.

Interaction studies for 1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene focus on understanding its binding affinities with biological targets. Molecular docking studies can elucidate how this compound interacts at the molecular level with proteins or enzymes involved in disease pathways. Such investigations are crucial for optimizing its pharmacodynamics and therapeutic applications.

Several compounds share structural similarities with 1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene, each exhibiting unique features that influence their chemical behavior and biological activities:

Compound NameStructureUnique Features
1-Fluoro-2-(3-(trifluoromethyl)phenyl)naphthaleneStructureContains a fluorine atom instead of hydrogen on the naphthalene ring.
1-Fluoro-3-(4-trifluoromethyl)phenyl-naphthaleneStructureDifferent substitution pattern with fluorine affecting reactivity and properties.
N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamideStructureExhibits significant antimicrobial activity due to multiple trifluoromethyl substitutions.

These compounds illustrate how variations in substitution patterns and functional groups can lead to distinct chemical behaviors and biological activities. The presence of multiple trifluoromethyl groups or other halogens can greatly influence their reactivity and applications compared to 1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene.

XLogP3

5.8

Hydrogen Bond Acceptor Count

4

Exact Mass

290.07186297 g/mol

Monoisotopic Mass

290.07186297 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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